![molecular formula C12H21NO4 B1460848 1-tert-butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate CAS No. 88466-76-6](/img/structure/B1460848.png)
1-tert-butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate, commonly referred to as TBMP, is a versatile organic compound with a range of applications. It is a synthetic molecule that can be used in various scientific experiments, as well as for pharmaceutical and industrial purposes. TBMP is a white, crystalline solid, with a molecular weight of 181.24 g/mol and a melting point of approximately 118°C. TBMP has been extensively studied in recent years, and its properties and potential applications have been investigated in great detail.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-tert-butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. For instance, an efficient and practical asymmetric synthesis method for this compound has been developed, demonstrating its importance as an intermediate for the synthesis of nociceptin antagonists, which are potential therapeutic agents for treating pain and other conditions (H. Jona et al., 2009). This synthesis includes key steps such as diastereoselective reduction and efficient isomerization, highlighting the compound's utility in large-scale pharmaceutical manufacturing.
Role in Drug Development
The compound is also pivotal in the synthesis of key intermediates for drugs like Vandetanib, a medication used for the treatment of certain types of cancer (Min Wang et al., 2015). The synthesis process involves steps such as acylation, sulfonation, and substitution, demonstrating the compound's versatility and importance in the development of cancer therapeutics.
Scaffold for Substituted Piperidines
Moreover, it has been used as a scaffold for the preparation of substituted piperidines, which are valuable in medicinal chemistry for their diverse biological activities (Rianne A. G. Harmsen et al., 2011). The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, as described, showcases the innovative approaches to creating new drug candidates using this compound as a starting point.
Contribution to Novel Synthesis Methods
Research also extends to the exploration of novel synthesis methods for related compounds, aiding in the development of efficient and scalable production techniques for pharmaceuticals (John Y. L. Chung et al., 2006). Such studies are vital for the pharmaceutical industry, facilitating the discovery and development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJQMCPEHXOEW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652017 | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |
CAS RN |
88466-76-6 | |
Record name | 1-tert-Butyl 3-methyl (3S)-piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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